1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid
Overview
Description
Scientific Research Applications
Diagnostic Lipid Biomarker and Stable Carbon Isotope Signatures
Research on anaerobic oxidation of methane (AOM) with sulphate, mediated by a consortium of methanotrophic archaea and sulphate reducing bacteria, explores significant lipid biomarker signatures for chemotaxonomic identification of AOM communities. Such studies could inform the potential bioanalytical applications of related chemical compounds in microbial community analysis and environmental monitoring (Niemann & Elvert, 2008).
Microbial Degradation of Polyfluoroalkyl Chemicals
Understanding the microbial degradation pathways of polyfluoroalkyl chemicals highlights the environmental fate and biodegradability of persistent organic pollutants. This knowledge could be pivotal in assessing the environmental impact and degradation mechanisms of similar complex organic compounds (Liu & Avendaño, 2013).
Trifluoromethanesulfonic Acid in Organic Synthesis
The use of trifluoromethanesulfonic acid in organic synthesis, including in electrophilic aromatic substitution reactions and formation of carbon-heteroatom bonds, might offer insights into catalytic or synthetic roles that similar compounds could play in chemical synthesis (Kazakova & Vasilyev, 2017).
Methane as a Resource: Methanotrophs Add Value
Exploring the biotechnological applications of methanotrophic bacteria in converting methane into valuable products suggests potential biochemical or biotechnological roles for related compounds, especially in contexts where they may interact with microbial metabolism or support bioconversion processes (Strong, Xie, & Clarke, 2015).
Safety and Hazards
Properties
IUPAC Name |
1-methylsulfonyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-21(19,20)16-6-5-15(9-12(10-16)13(17)18)8-11-3-2-4-14-7-11/h2-4,7,12H,5-6,8-10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHSKKJOZNMAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC(C1)C(=O)O)CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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